1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol
Description
Properties
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10,14,17H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCWYFYPHUPOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-ol (CAS: 94144-52-2) is a compound of interest due to its potential biological activities. This compound has garnered attention for its role in pharmacology, particularly in the inhibition of phosphodiesterase (PDE) and cytokine production associated with lipopolysaccharide (LPS) stimulation.
- Molecular Formula : C14H20N2O
- Molar Mass : 232.33 g/mol
- Purity : >97%
Inhibition of Phosphodiesterase (PDE)
Research indicates that this compound exhibits significant inhibitory activity against phosphodiesterase enzymes. PDEs are crucial for regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in various physiological processes, including inflammation and immune responses. The inhibition of PDE can lead to increased levels of these cyclic nucleotides, potentially enhancing cellular signaling pathways that are beneficial in treating various diseases.
Cytokine Production Inhibition
The compound has also been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) induced by LPS stimulation. TNF-alpha is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various inflammatory diseases. By reducing TNF-alpha levels, this compound may have therapeutic potential in conditions characterized by excessive inflammation, such as autoimmune disorders and sepsis .
The mechanism through which this compound exerts its effects likely involves modulation of signaling pathways associated with PDE inhibition and cytokine release. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Case Studies and Experimental Data
Several studies have explored the biological activity of pyrazolo derivatives, including this compound:
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazolo derivatives reveals that while many share similar mechanisms of action, the specific substitutions on the pyrazole core significantly influence their potency and selectivity.
| Compound | PDE Inhibition | TNF-alpha Reduction | Remarks |
|---|---|---|---|
| This compound | High | Significant | Potential anti-inflammatory applications |
| Other Pyrazolo Derivatives | Moderate to High | Variable | Varying efficacy based on structural modifications |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H20N2O
- Molecular Weight: 232.33 g/mol
- CAS Number: 94144-52-2
Ibudilast is characterized by its pyrazolo[1,5-a]pyridine core structure, which contributes to its biological activity. The compound exhibits a high purity level (>97%) and has shown efficacy in various biochemical assays.
Neuroprotective Effects
Ibudilast has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can inhibit phosphodiesterase (PDE) activity, leading to increased levels of cyclic nucleotides that promote neuronal survival and function. This mechanism is particularly relevant in models of neuropathic pain and inflammation.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced cytokine production, specifically tumor necrosis factor-alpha (TNF-α). This action suggests its potential use in treating inflammatory conditions, including chronic pain syndromes and autoimmune diseases .
Treatment of Neuropathic Pain
Ibudilast has shown promise in clinical trials for the treatment of neuropathic pain. Its ability to modulate inflammatory pathways and enhance neuroprotection makes it a candidate for managing pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia .
Clinical Efficacy
Several clinical trials have explored the efficacy of Ibudilast in treating chronic pain and neurological disorders:
- A study published in Pain Medicine reported that Ibudilast significantly reduced pain scores in patients with neuropathic pain compared to placebo controls.
- Another trial focused on patients with multiple sclerosis indicated improvements in spasticity and overall quality of life metrics when treated with Ibudilast .
Safety Profile
Ibudilast is noted for its favorable safety profile at doses up to 60 mg/day. Adverse effects are generally mild and transient, making it a viable option for long-term therapy .
Potential Future Applications
The ongoing research into Ibudilast's mechanisms of action may lead to new therapeutic indications:
- Opioid Dependence: Preliminary findings suggest that Ibudilast may help alleviate withdrawal symptoms associated with opioid dependence, potentially offering a novel approach to addiction treatment .
- Cognitive Disorders: Given its neuroprotective effects, there is interest in exploring Ibudilast's role in conditions like Alzheimer's disease and other forms of dementia.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pyrazolo[1,5-a]pyridine derivatives are versatile scaffolds in medicinal chemistry. Below is a comparison of the target compound with close analogues:
Functional Group and Substituent Effects
- Ketone vs. Alcohol: The ketone group in the target compound (vs. alcohol in ) confers distinct reactivity.
- Alkyl Chain Length: The butanone derivative (CAS 57226-81-0) has a longer alkyl chain than the isobutyryl group, which may alter lipophilicity and metabolic stability .
- Heterocyclic Substituents : Thiophene () and pyridine () substituents introduce aromaticity and electronic effects, influencing binding affinity in kinase inhibitors or coordination chemistry .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol/AcOH, 7h reflux | 45% | |
| Purification | Ethanol-DMF (1:1) recrystallization | >95% purity |
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Resolves dihedral angles between heterocyclic and aromatic rings (e.g., 16.83° for pyrazole-methoxyphenyl interactions) .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Molecular ion peaks (e.g., m/z 152.19 for related pyrazolo[1,5-a]pyridinols) .
Advanced: How can computational methods predict reactivity or regioselectivity in derivatives of this compound?
Answer:
In silico tools address:
- Reactivity : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolo[1,5-a]pyridine core .
- Regioselectivity : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzyme active sites) to prioritize substituent positions .
- Solubility : COSMO-RS predicts logP values to guide propanol-sidechain modifications .
Key Insight : Pyridin-3-yl groups exhibit higher electrophilicity at C-5, favoring functionalization .
Advanced: How can contradictory yield data from similar syntheses be resolved?
Answer: Discrepancies arise from:
- Impurity profiles : By-products (e.g., unreacted hydrazines) skew yields. LC-MS/MS monitors reaction progress .
- Solvent purity : Trace water in ethanol reduces cyclization efficiency. Karl Fischer titration ensures anhydrous conditions .
- Scaling effects : Milligram-scale reactions may underperform due to heat transfer limitations. Microfluidic reactors improve consistency .
Recommendation : Replicate procedures with strict solvent drying and inert atmosphere (N2/Ar) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, face shields, and fume hoods to prevent inhalation/contact .
- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% NaOH .
- Storage : In airtight containers under N2, away from light (stability <6 months at 4°C) .
Note : No occupational exposure limits (OELs) are established, but assume acute toxicity (LD50 ~200 mg/kg, rodent) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological activity?
Answer:
Q. Table 2: Example SAR Modifications
| Modification | Biological Effect | Reference |
|---|---|---|
| C-2 Fluorination | ↑ Selectivity for kinase X | |
| tert-Butyl sidechain | ↑ Metabolic stability (t1/2 4h) |
Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Exothermic reactions : Pyrazole formation releases ~50 kJ/mol. Use jacketed reactors with controlled cooling .
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water-ethanol gradients) .
- By-product formation : Optimize stoichiometry (hydrazine:diketone = 1:1.05) to minimize unreacted starting material .
Yield Improvement : Pilot studies show switching to microwave-assisted synthesis reduces time by 60% and increases yield to 65% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
